Cas no 1270921-80-6 ((6-phenoxypyridin-3-yl)boronic acid)

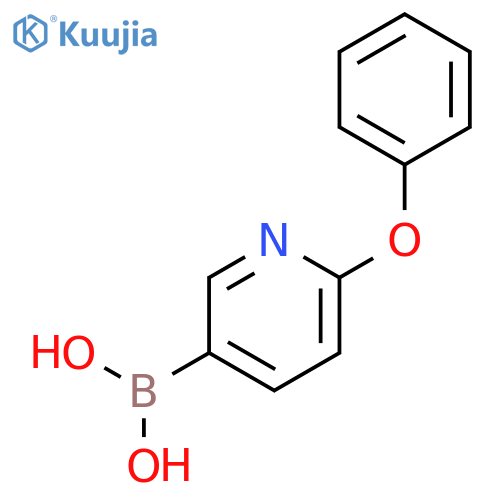

1270921-80-6 structure

商品名:(6-phenoxypyridin-3-yl)boronic acid

CAS番号:1270921-80-6

MF:C11H10BNO3

メガワット:215.013002872467

MDL:MFCD12403506

CID:1039296

(6-phenoxypyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (6-Phenoxypyridin-3-yl)boronic acid

- 6-Phenoxypyridine-3-boronic acid

- 2-Phenoxypyridine-5-boronic acid

- (6-phenoxypyridin-3-yl)boronic acid

-

- MDL: MFCD12403506

- インチ: InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H

- InChIKey: BVSDPMDHUFPPMM-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC2=NC=C(C=C2)B(O)O

計算された属性

- せいみつぶんしりょう: 215.07500

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.29±0.1 g/cm3(Predicted)

- ふってん: 404.0±55.0 °C(Predicted)

- PSA: 62.58000

- LogP: 0.55370

(6-phenoxypyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB335577-1g |

6-Phenoxypyridine-3-boronic acid, 96%; . |

1270921-80-6 | 96% | 1g |

€212.80 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40830-10g |

(6-Phenoxypyridin-3-yl)boronic acid |

1270921-80-6 | 97% | 10g |

¥13930.0 | 2024-07-19 | |

| Fluorochem | 217175-250mg |

6-Phenoxypyridin-3-yl)boronic acid |

1270921-80-6 | 95% | 250mg |

£150.00 | 2022-03-01 | |

| Fluorochem | 217175-5g |

6-Phenoxypyridin-3-yl)boronic acid |

1270921-80-6 | 95% | 5g |

£1225.00 | 2022-03-01 | |

| abcr | AB335577-1 g |

6-Phenoxypyridine-3-boronic acid; 96% |

1270921-80-6 | 1g |

€484.00 | 2023-04-26 | ||

| Alichem | A029168963-5g |

6-Phenoxypyridine-3-boronic acid |

1270921-80-6 | 95% | 5g |

$698.70 | 2022-04-03 | |

| Matrix Scientific | 092569-1g |

(6-Phenoxypyridin-3-yl)boronic acid, 95+% |

1270921-80-6 | 95+% | 1g |

$672.00 | 2023-09-10 | |

| 1PlusChem | 1P000X3S-250mg |

Boronic acid, B-(6-phenoxy-3-pyridinyl)- |

1270921-80-6 | 96% | 250mg |

$51.00 | 2024-07-09 | |

| abcr | AB335577-10g |

6-Phenoxypyridine-3-boronic acid, 96%; . |

1270921-80-6 | 96% | 10g |

€1024.80 | 2025-02-21 | |

| Aaron | AR000XC4-250mg |

Boronic acid, B-(6-phenoxy-3-pyridinyl)- |

1270921-80-6 | 96% | 250mg |

$59.00 | 2025-02-10 |

(6-phenoxypyridin-3-yl)boronic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1270921-80-6 ((6-phenoxypyridin-3-yl)boronic acid) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1270921-80-6)(6-phenoxypyridin-3-yl)boronic acid

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):156.0/522.0/896.0

atkchemica

(CAS:1270921-80-6)(6-phenoxypyridin-3-yl)boronic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ